Tofacitinib Citrate

Description

Properties

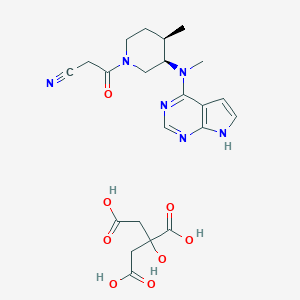

IUPAC Name |

2-hydroxypropane-1,2,3-tricarboxylic acid;3-[(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N6O.C6H8O7/c1-11-5-8-22(14(23)3-6-17)9-13(11)21(2)16-12-4-7-18-15(12)19-10-20-16;7-3(8)1-6(13,5(11)12)2-4(9)10/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t11-,13+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYIKUFDOYJFGBQ-YLAFAASESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N6O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80202404 |

Source

|

| Record name | Tofacitinib citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80202404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

540737-29-9 |

Source

|

| Record name | Tofacitinib citrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=540737-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tofacitinib citrate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0540737299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tofacitinib citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80202404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tofacitinib citrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOFACITINIB CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1FF4DIV0D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tofacitinib Citrate mechanism of action in autoimmune disease models

An In-depth Technical Guide on the Core Mechanism of Action of Tofacitinib Citrate in Autoimmune Disease Models

Introduction

Tofacitinib Citrate is an oral, small-molecule drug that represents a significant advancement in the treatment of several autoimmune diseases, including rheumatoid arthritis (RA), psoriatic arthritis, and ulcerative colitis.[1][2][3] It belongs to a class of drugs known as Janus kinase (JAK) inhibitors.[1][3] This technical guide provides a comprehensive overview of the core mechanism of action of Tofacitinib, detailing its effects on intracellular signaling pathways, summarizing quantitative data from key preclinical and clinical studies, and outlining the experimental protocols used to elucidate its function.

Core Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

The primary mechanism of action of Tofacitinib is the inhibition of the Janus kinase (JAK) family of enzymes, which are critical components of the intracellular signaling pathway for numerous cytokines and growth factors involved in inflammation and immune response.[4][5]

The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is central to the pathophysiology of many autoimmune diseases.[6][7] The process begins when a cytokine binds to its specific receptor on the cell surface. This binding event brings the associated JAK enzymes into close proximity, allowing them to phosphorylate and activate each other. The activated JAKs then phosphorylate the intracellular domain of the cytokine receptor, creating docking sites for STAT proteins.[7] Once docked, the STATs are themselves phosphorylated by the JAKs. These phosphorylated STATs then dimerize, translocate to the cell nucleus, and bind to specific DNA sequences to regulate the transcription of target genes.[7] Many of these genes encode pro-inflammatory mediators.[1]

Tofacitinib exerts its therapeutic effect by entering the cell and binding to the ATP-binding site of JAK enzymes, preventing their phosphorylation and activation.[8] This action blocks the entire downstream signaling cascade, leading to reduced STAT phosphorylation, diminished gene transcription of inflammatory mediators, and a dampening of the immune response.[1]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. nbinno.com [nbinno.com]

- 3. Tofacitinib - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. clinexprheumatol.org [clinexprheumatol.org]

- 6. Tofacitinib inhibits the development of experimental autoimmune uveitis and reduces the proportions of Th1 but not of Th17 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. wuxibiology.com [wuxibiology.com]

- 8. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]

Tofacitinib Citrate and the JAK-STAT Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT) Pathway

The Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT) signaling pathway is a critical intracellular cascade essential for transmitting information from extracellular cytokine and growth factor signals to the cell nucleus, culminating in the regulation of gene expression.[1][2] This pathway plays a pivotal role in numerous biological processes, including immunity, cell proliferation, differentiation, and apoptosis.[2][3] The core components of this pathway are cell-surface receptors, Janus kinases (JAKs), and Signal Transducer and Activator of Transcription (STAT) proteins.[2]

The signaling cascade is initiated when a ligand, such as a cytokine, binds to its specific transmembrane receptor.[4] This binding event induces receptor dimerization, bringing the associated intracellular JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.[3][4] The activated JAKs then phosphorylate tyrosine residues on the receptor's cytoplasmic tail, creating docking sites for STAT proteins.[4] STAT proteins are recruited to these phosphorylated sites and are subsequently phosphorylated by the JAKs.[1] Upon phosphorylation, STATs dissociate from the receptor, form homo- or heterodimers, and translocate to the nucleus.[4][5] Within the nucleus, these STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby modulating their transcription.[1][4] Dysregulation of the JAK-STAT pathway is implicated in the pathogenesis of various autoimmune and inflammatory diseases, making it a key therapeutic target.[6][7]

Tofacitinib Citrate: A Pan-JAK Inhibitor

Tofacitinib Citrate is an oral small molecule developed as a targeted inhibitor of the Janus kinase family.[6][7] It is classified as a pan-JAK inhibitor, although it demonstrates functional selectivity. Tofacitinib's primary mechanism of action is the prevention of cytokine-driven immune and inflammatory responses by blocking the JAK-STAT signaling pathway.[1][8] It achieves this by competing with adenosine triphosphate (ATP) for the binding site in the catalytic domain of JAK enzymes.[9]

Tofacitinib preferentially inhibits JAK1 and JAK3, and to a lesser extent, JAK2.[1][10] This inhibition prevents the phosphorylation and activation of STATs, thereby blocking their translocation to the nucleus and subsequent regulation of gene transcription for pro-inflammatory cytokines.[1][8] The cytokines affected are those crucial to the pathogenesis of autoimmune diseases, including interleukins (IL-2, IL-4, IL-6, IL-7, IL-9, IL-15, IL-21) and interferons (IFNs).[1][4]

Quantitative Data: Inhibitory Activity of Tofacitinib

The inhibitory potency of Tofacitinib against the different JAK isoforms has been quantified using various assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness.

| JAK Isoform | IC50 (nM) - Enzyme Assay | Cellular Assay Potency | Key Signaling Pathways |

| JAK1 | 1 - 112 nM[9][11] | High[7] | IFN-α, IFN-β, IFN-γ, IL-2, IL-4, IL-6, IL-7, IL-9, IL-15, IL-21[4][12] |

| JAK2 | 20 - 134 nM[9][11] | Moderate[7] | IL-6, GM-CSF, EPO[12][13] |

| JAK3 | 1 - 2 nM[11] | High[7] | IL-2, IL-4, IL-7, IL-9, IL-15, IL-21[4][12] |

| TYK2 | 34 - 416 nM[9][14] | Low[7] | IL-12, IL-23, Type I IFNs[4][12] |

Table 1: Tofacitinib IC50 values and associated signaling pathways. Data compiled from multiple in vitro studies. Actual values can vary based on assay conditions.

Experimental Protocols: Assessing Tofacitinib Activity

Evaluating the efficacy of Tofacitinib involves in vitro and in vivo experiments designed to quantify its impact on JAK-STAT signaling. A common approach is to measure the inhibition of cytokine-induced STAT phosphorylation in target cells.

Protocol: In Vitro Inhibition of IL-6-Induced STAT3 Phosphorylation

This protocol provides a representative method for determining Tofacitinib's ability to inhibit STAT phosphorylation in a cellular context, for example, in human chondrocytes or peripheral blood mononuclear cells (PBMCs).[12][15][16]

1. Cell Culture and Preparation:

-

Culture target cells (e.g., C28/I2 human chondrocytes) to confluency in appropriate media (e.g., DMEM supplemented with 10% FBS).[17]

-

Prior to the experiment, serum-starve the cells for 8-12 hours to reduce basal signaling activity.[17]

2. Tofacitinib Pre-treatment:

-

Prepare a stock solution of Tofacitinib Citrate in a suitable solvent (e.g., DMSO).

-

Treat the cells with varying concentrations of Tofacitinib (e.g., 2.5 nM to 100 nM) or vehicle control (DMSO) for a defined pre-incubation period (e.g., 1-2 hours).[16][17]

3. Cytokine Stimulation:

-

Induce JAK-STAT signaling by adding a stimulating cytokine, such as recombinant human Interleukin-6 (rhIL-6), at a final concentration of 20-50 ng/mL.[16][17]

-

Incubate for a short period (e.g., 15-30 minutes) to achieve peak STAT phosphorylation.[16]

4. Cell Lysis and Protein Extraction:

-

Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse the cells using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.[17]

-

Collect the cell lysates and determine the total protein concentration using a standard method (e.g., BCA assay).

5. Western Blot Analysis:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Probe the membrane with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3. A loading control antibody (e.g., GAPDH) should also be used.[16]

-

Incubate with appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

6. Quantification and Data Analysis:

-

Perform densitometry on the resulting bands to quantify the levels of p-STAT3 and total STAT3.

-

Normalize the p-STAT3 signal to the total STAT3 signal for each sample.

-

Calculate the percentage inhibition of STAT3 phosphorylation for each Tofacitinib concentration relative to the cytokine-stimulated vehicle control.

-

Plot the results to determine the IC50 value of Tofacitinib in the cellular assay.

Clinical Efficacy and In Vivo Relevance

The molecular inhibition of the JAK-STAT pathway by Tofacitinib translates into significant clinical efficacy in the treatment of immune-mediated inflammatory diseases.[10] Extensive clinical trials have demonstrated its effectiveness in patients with conditions such as rheumatoid arthritis (RA), psoriatic arthritis (PA), and ulcerative colitis (UC).[10]

Summary of Key Clinical Trial Data (Rheumatoid Arthritis)

The efficacy of Tofacitinib is often measured by the American College of Rheumatology (ACR) response criteria (ACR20, ACR50, ACR70), which indicate a 20%, 50%, or 70% improvement in tender and swollen joint counts and other disease parameters.

| Clinical Trial Metric | Tofacitinib 5 mg BID | Placebo | Time Point | Study Context |

| ACR20 Response Rate | 59%[18] | 25%[18] | 3 Months | Monotherapy, MTX-inadequate responders[18] |

| CDAI Low Disease Activity | 32.2% - 45.9%[19] | N/A | 3-12 Months | Monotherapy, DMARD-inadequate responders[19] |

| DAS28-4(CRP) Remission | 20.3%[19] | N/A | 3 Months | Monotherapy, DMARD-inadequate responders[19] |

| HAQ-DI Improvement (≥0.22) | 60%[18] | 39%[18] | 3 Months | Monotherapy, MTX-inadequate responders[18] |

| Radiographic Non-progression | 84% (with MTX)[18] | 74% (with MTX)[18] | 6 Months | Combination therapy, MTX-inadequate responders[18] |

Table 2: Representative efficacy data for Tofacitinib 5 mg twice daily (BID) in patients with moderate to severe rheumatoid arthritis. CDAI = Clinical Disease Activity Index; DAS28-4(CRP) = Disease Activity Score in 28 joints using C-reactive protein; HAQ-DI = Health Assessment Questionnaire-Disability Index.

A study of RA patients treated with Tofacitinib confirmed its in vivo mechanism, showing a significant decrease in cytokine-induced phosphorylation of multiple STAT proteins in peripheral blood cells.[12] The magnitude of inhibition varied by cytokine and cell type, with the strongest effects observed for pathways dependent on the common-γ-chain cytokine receptor in T cells.[12]

Conclusion

Tofacitinib Citrate represents a cornerstone of targeted oral therapy for several inflammatory and autoimmune diseases. Its efficacy is rooted in its potent inhibition of the JAK-STAT signaling pathway, primarily through the blockade of JAK1 and JAK3. By preventing the phosphorylation and subsequent nuclear translocation of STAT proteins, Tofacitinib effectively downregulates the expression of numerous pro-inflammatory genes. This technical guide summarizes the core mechanism, quantitative inhibitory data, and representative experimental methodologies, providing a comprehensive overview for scientific professionals engaged in immunology and drug development. The clear translation from molecular inhibition to in vivo clinical benefit underscores the central role of the JAK-STAT pathway in immune-mediated pathology and validates its importance as a therapeutic target.

References

- 1. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]

- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 3. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. clinexprheumatol.org [clinexprheumatol.org]

- 7. researchgate.net [researchgate.net]

- 8. go.drugbank.com [go.drugbank.com]

- 9. JAK inhibitors: an evidence-based choice of the most appropriate molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tofacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. abmole.com [abmole.com]

- 12. Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]

- 13. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. The JAK inhibitor, Tofacitinib, Corrects the Overexpression of CEACAM6 and Limits Susceptibility to AIEC Caused by Reduced Activity of the IBD Associated Gene, PTPN2 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Clinical Trials | XELJANZ® (tofacitinib) For RA | Safety Info [xeljanz.com]

- 19. Tofacitinib Monotherapy in Rheumatoid Arthritis: Clinical Trials and Real-World Data Contextualization of Patients, Efficacy, and Treatment Retention - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on the Effect of Tofacitnib Citrate on Cytokine Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Tofacitinib Citrate is an oral small-molecule inhibitor of the Janus kinase (JAK) family of enzymes, which has demonstrated significant efficacy in the treatment of several autoimmune and inflammatory diseases. Its primary mechanism involves the modulation of the immune response by interfering with the signaling pathways of numerous pro-inflammatory cytokines. This technical guide provides an in-depth overview of preliminary studies investigating the effect of Tofacitinib on cytokine production. It summarizes key quantitative data, details common experimental protocols, and visualizes the core signaling and experimental workflows to support further research and development in this area.

Mechanism of Action: The JAK-STAT Signaling Pathway

Tofacitinib's therapeutic effects are primarily mediated through the inhibition of the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway. [1][2]JAKs are intracellular tyrosine kinases that associate with the cytoplasmic domains of cytokine receptors. [3]Upon cytokine binding, these receptors dimerize, bringing the associated JAKs into close proximity, leading to their autophosphorylation and activation.

Activated JAKs then phosphorylate specific tyrosine residues on the cytokine receptor, creating docking sites for STAT proteins. [3]Once recruited, STATs are themselves phosphorylated by the JAKs. These phosphorylated STATs then dimerize, translocate into the cell nucleus, and bind to specific DNA sequences to regulate the transcription of target genes, many of which encode inflammatory mediators. [3] Tofacitinib potently inhibits JAK1 and JAK3, and to a lesser extent JAK2, by competing with ATP for the binding site on the kinase domain. [3][4]This blockade prevents the phosphorylation and activation of STATs, thereby downregulating the expression of numerous cytokines that are critical in the pathogenesis of inflammatory diseases, including several interleukins (ILs) and interferons (IFNs). [3][5]

References

Methodological & Application

Tofacitinib Citrate experimental protocol for in vitro cell culture

Introduction

Tofacitinib Citrate is a potent and selective inhibitor of the Janus kinase (JAK) family of enzymes.[1][2] It is a small molecule drug that primarily targets JAK1 and JAK3, with lesser activity against JAK2 and TYK2.[1][3][4][5] The JAK-STAT signaling pathway is a critical intracellular cascade that transduces signals from various cytokines and growth factors, playing a pivotal role in immune cell function, hematopoiesis, and inflammation.[4][6][7] By inhibiting JAKs, Tofacitinib effectively blocks the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), preventing their translocation to the nucleus and subsequent modulation of inflammatory gene expression.[4][6][8]

In vitro, Tofacitinib is an invaluable tool for studying the roles of JAK-STAT signaling in various biological processes, particularly in the context of autoimmune and inflammatory diseases like rheumatoid arthritis.[3][9] It is commonly used to investigate its effects on immune cell activation, proliferation, and the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6), IL-17, and Tumor Necrosis Factor (TNF).[9][10][11] These application notes provide detailed protocols for the use of Tofacitinib Citrate in cell culture experiments to assess its impact on cell signaling, proliferation, and inflammatory responses.

Mechanism of Action: The JAK-STAT Pathway

The binding of a cytokine to its cell surface receptor triggers the activation of associated JAKs. These activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Once docked, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation into the nucleus, where they act as transcription factors to regulate the expression of target genes involved in inflammation and immune responses.[4][12] Tofacitinib exerts its effect by competitively blocking the ATP-binding site on JAKs, thereby preventing this entire signaling cascade.[8]

References

- 1. selleckchem.com [selleckchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]

- 5. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Frontiers | Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response [frontiersin.org]

- 8. pharmacyfreak.com [pharmacyfreak.com]

- 9. In vitro and in vivo analysis of a JAK inhibitor in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Lymphocyte modulation by tofacitinib in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols: Tofacitinib Citrate in Murine Colitis Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tofacitinib citrate is a potent inhibitor of Janus kinases (JAKs), with a primary selectivity for JAK1 and JAK3 over JAK2.[1] By blocking these kinases, Tofacitinib interferes with the JAK-STAT signaling pathway, a critical cascade in the cell's response to extracellular cytokines that influences DNA transcription and the inflammatory response.[1][2] This mechanism of action has led to its approval for the treatment of several inflammatory conditions in humans, including ulcerative colitis.[1] In preclinical research, murine models of colitis are indispensable for investigating the pathogenesis of inflammatory bowel disease (IBD) and for evaluating the efficacy of novel therapeutic agents like Tofacitinib. This document provides detailed application notes and protocols for the dosing and administration of Tofacitinib citrate in two commonly used murine colitis models: Dextran Sulfate Sodium (DSS)-induced colitis and T-cell transfer-induced colitis.

Mechanism of Action: JAK-STAT Signaling Pathway Inhibition

Tofacitinib exerts its immunomodulatory effects by inhibiting the JAK-STAT signaling pathway. Cytokines, which are key mediators of inflammation in IBD, bind to their receptors on the cell surface, leading to the activation of associated JAKs. Activated JAKs then phosphorylate Signal Transducers and Activators of Transcription (STATs). These phosphorylated STATs dimerize and translocate to the nucleus, where they regulate the transcription of genes involved in the inflammatory response.[1][3] Tofacitinib blocks the activation of JAKs, thereby preventing the phosphorylation and subsequent activation of STATs, which in turn reduces the production of inflammatory mediators.[1][4]

Figure 1: Tofacitinib's inhibition of the JAK-STAT signaling pathway.

Data Presentation: Dosing and Administration of Tofacitinib Citrate

The following tables summarize the quantitative data on the dosing and administration of Tofacitinib citrate in different murine colitis models based on published studies.

Table 1: Tofacitinib Dosing in DSS-Induced Colitis Models

| Mouse Strain | DSS Concentration & Duration | Tofacitinib Dose | Administration Route | Dosing Schedule | Key Findings | Reference |

| BALB/c | 3% DSS for 5 days | 30 mg/kg | Oral Gavage | Twice daily, therapeutically from day 4 | Reduced histologic severity of colitis and fecal lipocalin 2 levels. | [5] |

| C57BL/6 | 2% DSS in cycles | 0.4 mg/ml in drinking water | Drinking Water | Intermittently after DSS cycles | Late administration ameliorated chronic DSS colitis symptoms. | [6] |

| C57BL/6 | 3% DSS for 5 days | 1, 3, 10 mg/kg | Intra-cecal | Single dose at peak of disease | Dose-dependent reduction in STAT phosphorylation. | [7] |

| C57BL/6 | Not specified | 3, 10, 30 mg/kg | Oral Gavage | Every other day (chronic) | 10 mg/kg showed a decreasing trend in endoscopy colitis severity scores. | [8] |

Table 2: Tofacitinib Dosing in T-Cell Transfer Colitis Models

| Mouse Strain | T-Cell Source | Tofacitinib Dose | Administration Route | Dosing Schedule | Key Findings | Reference |

| RAG2-/- | CD4+CD25- T cells | 10 or 40 mg/kg | Drinking Water | Prophylactic (immediately after transfer) for 5-6 weeks | Did not prevent colitis and enhanced CD4+ T cell expansion. | [9][10] |

| RAG2-/- | CD4+CD25- T cells | 40 mg/kg | Drinking Water | Therapeutic (after symptom onset) | Ameliorated disease activity and reduced IFN-γ producing T cells. | [9][10] |

Experimental Protocols

Protocol 1: Induction of Acute DSS-Induced Colitis

This protocol describes the induction of acute colitis in mice using Dextran Sulfate Sodium (DSS).

Materials:

-

Dextran Sulfate Sodium (DSS), colitis grade (MW: 36,000-50,000)

-

Sterile, autoclaved drinking water

-

Animal caging and husbandry supplies

-

Balance and weighing supplies

-

Water bottles

Procedure:

-

Animal Acclimatization: Acclimate mice to the animal facility for at least one week prior to the start of the experiment.

-

Baseline Measurements: Record the initial body weight of each mouse.

-

DSS Solution Preparation: Prepare a 2-5% (w/v) DSS solution in sterile drinking water. The concentration may need to be optimized depending on the mouse strain, sex, and vendor. A fresh solution should be prepared every 2-3 days.

-

DSS Administration: Provide the DSS solution to the mice as their sole source of drinking water for 5-7 consecutive days. Control mice should receive regular sterile drinking water.

-

Monitoring: Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the feces. A disease activity index (DAI) can be calculated based on these parameters.

-

Termination: At the end of the DSS administration period (or when humane endpoints are reached), euthanize the mice.

-

Tissue Collection: Collect the colon and measure its length. A portion of the colon can be fixed in formalin for histological analysis, and another portion can be snap-frozen for molecular analysis.

Figure 2: Experimental workflow for DSS-induced colitis.

Protocol 2: Tofacitinib Administration in Murine Colitis Models

This protocol provides methods for preparing and administering Tofacitinib citrate to mice.

A. Oral Gavage Administration

Materials:

-

Tofacitinib citrate powder

-

Vehicle (e.g., 0.5% carboxymethylcellulose with 0.025% Tween-20 in sterile water, or sterile PBS)

-

Vortex mixer or sonicator

-

Animal gavage needles (20-22 gauge, ball-tipped)

-

Syringes (1 ml)

Procedure:

-

Tofacitinib Preparation: Calculate the required amount of Tofacitinib citrate based on the desired dose and the body weight of the mice. Prepare a homogenous suspension of Tofacitinib in the chosen vehicle. Ensure the suspension is well-mixed before each administration.

-

Dosing: Administer the Tofacitinib suspension to the mice via oral gavage. The volume should typically not exceed 10 ml/kg body weight.

-

Frequency: Dosing can be performed once or twice daily, as required by the experimental design.

B. Administration in Drinking Water

Materials:

-

Tofacitinib citrate powder

-

Sterile drinking water

-

Light-protected water bottles

Procedure:

-

Tofacitinib Solution Preparation: Dissolve the calculated amount of Tofacitinib citrate in sterile drinking water to achieve the target concentration (e.g., 0.2 mg/ml).[8] Tofacitinib is water-soluble.

-

Dosing: Provide the Tofacitinib-containing water to the mice as their sole source of drinking water.

-

Solution Replacement: Prepare a fresh solution every 2-3 days to ensure stability.

-

Monitoring Water Intake: It is crucial to monitor the water intake of the mice to ensure they are receiving the intended dose, as the taste of the compound may affect their drinking habits.[11]

Protocol 3: Induction of T-Cell Transfer Colitis

This protocol outlines the induction of colitis through the adoptive transfer of naive T cells into immunodeficient mice.

Materials:

-

Donor mice (e.g., C57BL/6)

-

Recipient immunodeficient mice (e.g., RAG2-/-)

-

Cell isolation kits (e.g., CD4+CD25- regulatory T cell isolation kit)

-

Flow cytometer for cell sorting

-

Sterile PBS

-

Syringes and needles for injection

Procedure:

-

T-Cell Isolation: Isolate spleens and mesenteric lymph nodes from donor mice. Prepare a single-cell suspension.

-

Naive T-Cell Purification: Purify naive CD4+ T cells (e.g., CD4+CD45RBhigh or CD4+CD25-) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

Cell Viability and Counting: Determine the viability and concentration of the purified T cells.

-

Adoptive Transfer: Resuspend the purified T cells in sterile PBS. Inject approximately 0.5 x 10^6 cells intraperitoneally into each recipient mouse.

-

Colitis Development: Colitis typically develops within 3-8 weeks after cell transfer.

-

Monitoring: Monitor the mice weekly for signs of colitis, including weight loss, hunched posture, ruffled fur, and diarrhea.

-

Termination and Analysis: Euthanize the mice when they exhibit significant signs of disease or at the pre-determined experimental endpoint. Collect colonic tissue for histological and molecular analysis.

Figure 3: Experimental workflow for T-cell transfer colitis.

Conclusion

Tofacitinib citrate is a valuable tool for studying the role of JAK-STAT signaling in the pathogenesis of IBD in murine colitis models. The choice of colitis model, dosing regimen, and administration route should be carefully considered based on the specific research question. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively design and execute experiments using Tofacitinib in preclinical colitis studies. It is important to note that the optimal dose and timing of administration may require empirical determination for each specific experimental setup.

References

- 1. yeasenbio.com [yeasenbio.com]

- 2. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]

- 4. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [en.bio-protocol.org]

- 5. Efficacy of Adjunctive Tofacitinib Therapy in Mouse Models of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Delayed and limited administration of the JAKinib tofacitinib mitigates chronic DSS-induced colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bioratherapeutics.com [bioratherapeutics.com]

- 8. researchgate.net [researchgate.net]

- 9. tofacitinib-fails-to-prevent-t-cell-transfer-colitis-in-mice-but-ameliorates-disease-activity - Ask this paper | Bohrium [bohrium.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Boston University Institutional Animal Care and Use Committee (IACUC) Policy: Additives to the Drinking Water for Rats and Mice | Office of Research [bu.edu]

Application Note: Tofacitinib Citrate in Primary Human T-Cell Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tofacitinib Citrate is a potent inhibitor of Janus kinases (JAKs), a family of intracellular enzymes critical for signal transduction of a wide array of cytokines and growth factors.[1][2] By primarily targeting JAK1 and JAK3, Tofacitinib effectively disrupts the JAK-STAT signaling pathway, which is central to T-cell activation, proliferation, and differentiation.[1][3] This mechanism makes Tofacitinib a valuable tool for immunological research and a therapeutic agent for autoimmune diseases. This document provides detailed protocols for utilizing Tofacitinib Citrate in primary human T-cell assays to study its effects on T-cell proliferation and cytokine production.

Mechanism of Action: The JAK-STAT Pathway

The JAK-STAT pathway is a principal signaling cascade for over 50 cytokines and growth factors.[4] Upon a cytokine binding to its receptor, associated JAKs are brought into proximity, become activated, and phosphorylate each other. These activated JAKs then phosphorylate Signal Transducers and Activators of Transcription (STATs).[1] Phosphorylated STATs dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of genes involved in immune responses.[1] Tofacitinib exerts its immunomodulatory effects by inhibiting JAKs, thereby preventing STAT phosphorylation and subsequent gene transcription.[2]

Summary of Tofacitinib's Effects on Human T-Cells

Tofacitinib modulates various aspects of T-cell function in a dose-dependent manner. Its primary effects include the inhibition of proliferation, suppression of pro-inflammatory cytokine production, and modulation of T-helper cell differentiation.

| Assay / Endpoint | T-Cell Type | Key Finding | Effective Concentration | Reference(s) |

| Proliferation | Pan T-Cells (PBMC-derived) | Marked reduction in proliferation upon PHA stimulation. | 100 nM | [5] |

| Proliferation | CD4+ and CD8+ T-Cells | Dose-dependent reduction in proliferation upon TCR stimulation. | 500 nM | [6] |

| Activation | CD4+ and CD8+ T-Cells | Downregulation of activation marker CD25. | 0.5 µmol/L (500 nM) | [7] |

| Cytokine Production | CD4+ T-Cells | Dose-dependent inhibition of IFN-γ and IL-17 production. | IC50 ~10-100 nM | [8][9] |

| Cytokine Production | CD4+ and CD8+ T-Cells | Significant reduction in IL-17A and TNF secretion. | 1000 nM | [10] |

| Cytokine Production | Memory CD8+ T-Cells | Reduced frequency of IFN-γ-secreting cells. | Not specified | [11] |

| Differentiation | Naive CD4+ T-Cells | Inhibits polarization to Th1 and Th17 phenotypes. | Not specified | [5][9] |

Experimental Workflow Overview

The general workflow for assessing the impact of Tofacitinib on primary human T-cells involves isolation of the cells from peripheral blood, followed by in vitro culture where they are activated in the presence of varying concentrations of the inhibitor. Downstream analysis is then performed using techniques such as flow cytometry.

Detailed Experimental Protocols

Protocol 1: Isolation and Culture of Primary Human T-Cells

This protocol describes the isolation of Peripheral Blood Mononuclear Cells (PBMCs) from whole blood or buffy coats, followed by purification of T-cells.[12][13][14]

Materials:

-

Ficoll-Paque™ PLUS

-

Phosphate-Buffered Saline (PBS)

-

RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

-

T-Cell Isolation Kit (e.g., negative selection magnetic-activated cell sorting - MACS)

-

50 mL conical tubes

Procedure:

-

PBMC Isolation: a. Dilute whole blood 1:1 with sterile PBS.[15] b. Carefully layer the diluted blood over Ficoll-Paque in a 50 mL conical tube. c. Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.[15][16] d. Aspirate the upper plasma layer and carefully collect the "buffy coat" layer containing PBMCs.[13] e. Wash the collected PBMCs by adding PBS to fill the 50 mL tube, then centrifuge at 300 x g for 10 minutes. Repeat the wash step.

-

T-Cell Purification (Negative Selection): a. Resuspend the PBMC pellet in MACS buffer. b. Add the biotin-antibody cocktail from the T-cell isolation kit and incubate at 4°C for 10 minutes.[13] c. Add anti-biotin microbeads and incubate for an additional 15 minutes at 4°C.[13] d. Wash the cells and resuspend in MACS buffer. e. Pass the cell suspension through a MACS column placed in a magnetic separator. The unlabeled T-cells will pass through and be collected as the enriched fraction.[13]

-

Cell Culture: a. Count the purified T-cells and assess viability. b. Resuspend the cells in complete RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL for subsequent assays.[17]

Protocol 2: T-Cell Proliferation Assay using CFSE

This protocol uses Carboxyfluorescein Succinimidyl Ester (CFSE) to monitor T-cell proliferation via flow cytometry. As cells divide, the CFSE dye is distributed equally between daughter cells, resulting in a halving of fluorescence intensity with each division.[16][18]

Materials:

-

Purified Primary Human T-Cells

-

CFSE Staining Solution (e.g., CellTrace™ CFSE Cell Proliferation Kit)

-

PBS, complete RPMI 1640 medium

-

T-Cell Activator (e.g., anti-CD3/CD28 Dynabeads™)

-

Tofacitinib Citrate (dissolved in DMSO)

-

96-well flat-bottom culture plate

-

Flow Cytometer

Procedure:

-

CFSE Labeling: a. Resuspend 1 x 10^7 T-cells in 1 mL of pre-warmed PBS. b. Add 1 mL of 2x CFSE staining solution (final concentration typically 1-5 µM) and immediately vortex.[19] c. Incubate for 10 minutes at 37°C, protected from light.[20] d. Quench the staining by adding 5 volumes of cold complete RPMI medium. e. Centrifuge cells at 300 x g for 5 minutes and wash twice with complete medium.

-

Cell Plating and Treatment: a. Resuspend CFSE-labeled cells at 1 x 10^6 cells/mL in complete RPMI medium. b. Plate 100 µL of cell suspension (1 x 10^5 cells) into the wells of a 96-well plate. c. Prepare serial dilutions of Tofacitinib Citrate in complete medium. Add 50 µL of the Tofacitinib dilutions to the appropriate wells. Include a vehicle control (DMSO). d. Pre-incubate the cells with Tofacitinib for 1-2 hours at 37°C.

-

Activation and Incubation: a. Add 50 µL of medium containing the T-cell activator (e.g., anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio). b. Include an unstimulated control (labeled cells, no activator) and a stimulated vehicle control. c. Culture for 3-5 days at 37°C, 5% CO2.

-

Flow Cytometry Analysis: a. Harvest cells from the plate. b. Analyze samples on a flow cytometer using a 488 nm laser for excitation. c. Gate on the live, single-cell lymphocyte population. d. Analyze the CFSE histogram to visualize cell divisions. Proliferation inhibition by Tofacitinib will be observed as a decrease in the number of daughter cell peaks and an increase in the percentage of cells in the undivided parent peak.

Protocol 3: Analysis of Cytokine Production by Intracellular Staining (ICS)

This protocol allows for the single-cell measurement of cytokine production within specific T-cell subsets following activation and Tofacitinib treatment.[21]

Materials:

-

Purified Primary Human T-Cells

-

T-Cell Activator (e.g., PMA and Ionomycin, or anti-CD3/CD28)

-

Protein Transport Inhibitor (e.g., Brefeldin A or Monensin)

-

Tofacitinib Citrate

-

Flow cytometry antibodies for surface markers (e.g., anti-CD4, anti-CD8) and intracellular cytokines (e.g., anti-IFN-γ, anti-IL-17A, anti-TNF-α)

-

Fixation/Permeabilization Buffer Kit

-

Flow Cytometer

Procedure:

-

Cell Culture and Treatment: a. Plate purified T-cells at 1 x 10^6 cells/well in a 24-well plate. b. Add Tofacitinib Citrate at desired concentrations (and a vehicle control) and pre-incubate for 1-2 hours.

-

Stimulation: a. Stimulate the cells with an appropriate activator (e.g., anti-CD3/CD28) for 4-6 hours. b. For the final 4 hours of stimulation, add a protein transport inhibitor (e.g., Brefeldin A) to trap cytokines inside the cells.[22]

-

Surface Staining: a. Harvest the cells and wash with FACS buffer (PBS + 2% FBS). b. Stain with fluorescently-conjugated antibodies against surface markers (e.g., CD4, CD8) for 30 minutes at 4°C in the dark.[23] c. Wash the cells twice with FACS buffer.

-

Fixation and Permeabilization: a. Resuspend the cells in a fixation buffer and incubate for 20 minutes at room temperature.[23] b. Wash the cells with a permeabilization buffer.

-

Intracellular Staining: a. Resuspend the fixed and permeabilized cells in permeabilization buffer containing the fluorescently-conjugated anti-cytokine antibodies. b. Incubate for 30 minutes at room temperature in the dark. c. Wash the cells twice with permeabilization buffer.

-

Flow Cytometry Analysis: a. Resuspend the final cell pellet in FACS buffer. b. Acquire data on a multi-color flow cytometer. c. Analyze the data by first gating on lymphocyte populations (e.g., CD4+ or CD8+ T-cells) and then quantifying the percentage of cells positive for specific cytokines (e.g., IFN-γ, IL-17A). A reduction in the percentage of cytokine-positive cells is expected in Tofacitinib-treated samples.[11]

Logical Cascade of Tofacitinib's Effects

Tofacitinib's primary molecular action—the inhibition of JAK1 and JAK3—initiates a cascade of downstream cellular consequences that collectively result in its potent immunomodulatory effects on T-cells.

References

- 1. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Tofacitinib - Wikipedia [en.wikipedia.org]

- 4. community.the-hospitalist.org [community.the-hospitalist.org]

- 5. clinexprheumatol.org [clinexprheumatol.org]

- 6. researchgate.net [researchgate.net]

- 7. [Inhibitory effect and mechanism of tofacitinib on the secretion of cytokines by T cells in human peripheral blood] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The JAK inhibitor tofacitinib regulates synovitis through inhibition of interferon-γ and interleukin-17 production by human CD4+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Tofacitinib treatment of Rheumatoid Arthritis: increases senescent T cell frequency in patients and limits T cell function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Human Primary T Cells: A Practical Guide [protocols.io]

- 13. genome.ucsc.edu [genome.ucsc.edu]

- 14. akadeum.com [akadeum.com]

- 15. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 16. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 17. Primary Human T Cell Isolation and Culture. [bio-protocol.org]

- 18. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mucosalimmunology.ch [mucosalimmunology.ch]

- 21. Intracellular Cytokine Staining Protocol [anilocus.com]

- 22. lerner.ccf.org [lerner.ccf.org]

- 23. An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for Assessing Tofacitinib Citrate Efficacy in Rheumatoid Arthritis Models

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tofacitinib Citrate is an oral Janus kinase (JAK) inhibitor used for the treatment of rheumatoid arthritis (RA), psoriatic arthritis, and ulcerative colitis.[1] Its primary mechanism of action involves the inhibition of JAK1 and JAK3, which in turn interferes with the JAK-STAT signaling pathway.[1][2] This pathway is crucial for the signaling of numerous cytokines and growth factors that are pivotal in the pathogenesis of autoimmune and inflammatory diseases like RA.[2][3][4] By blocking this pathway, Tofacitinib reduces the inflammatory response.[2][5] This document provides detailed protocols for assessing the efficacy of Tofacitinib Citrate in established murine models of rheumatoid arthritis, outlines the underlying signaling pathways, and presents key efficacy data.

Mechanism of Action: The JAK-STAT Signaling Pathway

Tofacitinib is a targeted small molecule that modulates the signaling of cytokines critical to the progression of immune and inflammatory responses.[6] In rheumatoid arthritis, pro-inflammatory cytokines play a key role in the pathogenesis of the disease.[4] Tofacitinib inhibits the activity of Janus kinases, specifically JAK1 and JAK3, and to a lesser extent, JAK2.[2][7] This inhibition prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[2][5] The activated STATs typically translocate to the nucleus to regulate the transcription of genes involved in inflammation.[2] By disrupting this process, Tofacitinib effectively dampens the inflammatory cascade.

Signaling Pathway Diagram

Caption: Tofacitinib inhibits JAK, blocking STAT phosphorylation and subsequent inflammatory gene expression.

Experimental Workflow for Efficacy Assessment in a Collagen-Induced Arthritis (CIA) Mouse Model

The Collagen-Induced Arthritis (CIA) model in mice is a widely used and relevant model for studying the pathology of rheumatoid arthritis and for evaluating potential therapeutics.

Workflow Diagram

Caption: Experimental workflow for assessing Tofacitinib efficacy in a CIA mouse model.

Detailed Experimental Protocols

Collagen-Induced Arthritis (CIA) Model

Materials:

-

Male DBA/1J mice (8-10 weeks old)

-

Bovine Type II Collagen (CII)

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

Tofacitinib Citrate

-

Vehicle (e.g., 0.5% methylcellulose/0.025% Tween-20 solution)[8]

Procedure:

-

Primary Immunization (Day 0):

-

Prepare an emulsion of bovine type II collagen in Complete Freund's Adjuvant (1:1 ratio).

-

Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.

-

-

Booster Immunization (Day 21):

-

Prepare an emulsion of bovine type II collagen in Incomplete Freund's Adjuvant (1:1 ratio).

-

Inject 100 µL of the emulsion intradermally at the base of the tail.

-

-

Treatment Administration:

-

Efficacy Assessment:

-

Arthritis Score: Score each paw on a scale of 0-4 based on the severity of inflammation (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of more than one digit, 3=moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.

-

Paw Swelling: Measure the thickness of the hind paws using a digital caliper.

-

Body Weight: Monitor body weight as an indicator of general health.

-

-

Endpoint Analysis:

-

At the end of the study (e.g., day 50), collect blood for cytokine analysis (e.g., IL-6, TNF-α) via ELISA or multiplex assay.

-

Harvest paws and joints for histopathological analysis to assess inflammation, cartilage destruction, and bone erosion.

-

Adjuvant-Induced Arthritis (AIA) Model in Rats

The Adjuvant-Induced Arthritis (AIA) model in rats is another common model for studying rheumatoid arthritis.

Materials:

-

Female Lewis rats (6-8 weeks old)

-

Mycobacterium butyricum (inactivated and dried)

-

Mineral oil

-

Tofacitinib Citrate

-

Vehicle

Procedure:

-

Induction of Arthritis (Day 0):

-

Prepare a suspension of Mycobacterium butyricum in mineral oil.

-

Inject 100 µL of the suspension intradermally into the base of the tail.

-

-

Treatment Administration:

-

Begin Tofacitinib Citrate or vehicle administration upon the onset of arthritis (typically around day 10-12).

-

Administer Tofacitinib or vehicle daily via oral gavage at a specified dose.

-

-

Efficacy Assessment:

-

Arthritis Score: Score each paw based on the severity of inflammation.

-

Paw Volume: Measure paw volume using a plethysmometer.

-

Body Weight: Monitor body weight.

-

-

Endpoint Analysis:

-

Similar to the CIA model, collect blood and tissues for cytokine and histopathological analysis.

-

Data Presentation

Table 1: Efficacy of Tofacitinib in a Mouse Collagen-Induced Arthritis (mCIA) Model

| Treatment Group | Dose (mg/kg/day, oral) | Arthritis Score (Mean ± SEM) | Paw Thickness (mm, Mean ± SEM) | Reference |

| Vehicle | 0 | 10.2 ± 0.8 | 3.9 ± 0.1 | [9][10] |

| Tofacitinib | 15 | 5.1 ± 0.6 | 2.8 ± 0.2 | [8] |

| Tofacitinib | 30 | 3.5 ± 0.5 | 2.4 ± 0.1 | [8][11] |

| Tofacitinib | 50 | 1.9 ± 0.4 | 1.9 ± 0.1 | [9] |

*p<0.05, **p<0.01, ***p<0.001 compared to vehicle. Data are representative and compiled from multiple sources.

Table 2: Effect of Tofacitinib on Inflammatory Markers in RA Models

| Marker | Model | Treatment | Change from Control | Reference |

| IL-6 (serum) | mCIA | Tofacitinib (30 mg/kg) | ↓ 50-70% | [8] |

| TNF-α (serum) | mCIA | Tofacitinib (30 mg/kg) | ↓ 40-60% | [8] |

| C-reactive protein (CRP) | Human RA | Tofacitinib (5 mg BID) | Rapid decrease | [5] |

| STAT1/3 Phosphorylation | Human RA | Tofacitinib (5 mg BID) | Significantly decreased | [3][12] |

Conclusion

Tofacitinib Citrate has demonstrated significant efficacy in preclinical models of rheumatoid arthritis by effectively inhibiting the JAK-STAT signaling pathway. The protocols outlined in this document provide a framework for the consistent and reliable assessment of Tofacitinib's therapeutic potential. The provided data tables summarize the expected outcomes and can serve as a benchmark for future studies. Careful adherence to these protocols will ensure the generation of robust and reproducible data for the evaluation of Tofacitinib and other JAK inhibitors in the context of rheumatoid arthritis research and drug development.

References

- 1. Tofacitinib - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]

- 3. ard.bmj.com [ard.bmj.com]

- 4. clinexprheumatol.org [clinexprheumatol.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. clinexprheumatol.org [clinexprheumatol.org]

- 7. Tofacitinib in the treatment of patients with rheumatoid arthritis: position statement of experts of the Polish Society for Rheumatology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. annexpublishers.com [annexpublishers.com]

- 9. Tofacitinib Therapy Ameliorates Inflammation in a Mouse Model of Psoriasis and Arthritis by Inducing Type 2 Immunity - ACR Meeting Abstracts [acrabstracts.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response [frontiersin.org]

Application Notes and Protocols: Tofacitinib Citrate in Combination with Other Immunomodulators

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the scientific rationale, preclinical and clinical data, and experimental protocols for utilizing Tofacitinib Citrate in combination with other immunomodulators. Tofacitinib, an oral Janus kinase (JAK) inhibitor, has demonstrated efficacy in treating various autoimmune and inflammatory diseases by interfering with the JAK-STAT signaling pathway.[1] Combining Tofacitinib with other immunomodulatory agents, such as conventional synthetic disease-modifying antirheumatic drugs (csDMARDs) like methotrexate, or biologic DMARDs, is a strategy being explored to enhance therapeutic outcomes in patients with inadequate responses to monotherapy.[2][3][4][5][6][7][8]

Mechanism of Action: The JAK-STAT Signaling Pathway

Tofacitinib primarily inhibits JAK1 and JAK3, thereby modulating the signaling of a wide range of cytokines involved in inflammation and immune responses.[1] This inhibition prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), which in turn blocks their translocation to the nucleus and subsequent gene transcription of inflammatory mediators.[9][10][11]

Caption: Tofacitinib inhibits JAK, blocking STAT phosphorylation and inflammatory gene transcription.

Combination Therapy Data

Tofacitinib with Methotrexate (MTX) in Rheumatoid Arthritis (RA)

The combination of Tofacitinib with methotrexate (MTX) is a well-established therapeutic strategy for patients with rheumatoid arthritis (RA) who have had an inadequate response to MTX alone.[3][4][6][7] Clinical trials have demonstrated that this combination leads to sustained clinical efficacy and inhibition of structural damage.[3][6]

| Efficacy Outcome | Tofacitinib 5 mg BID + MTX | Tofacitinib 10 mg BID + MTX | Placebo + MTX | Reference |

| ACR20 Response (Month 3) | Significant Improvement | Significant Improvement | - | [4] |

| ACR50 Response (Month 6) | 46% | - | - | [5] |

| DAS28-ESR <2.6 (Month 3) | Significant Improvement | Significant Improvement | - | [12] |

| Sustained Efficacy (24 months) | Yes | Yes | N/A | [3][6] |

ACR20/50: American College of Rheumatology 20%/50% improvement criteria; DAS28-ESR: Disease Activity Score 28-joint count Erythrocyte Sedimentation Rate; BID: twice daily.

Tofacitinib with Biologic Agents in Inflammatory Bowel Disease (IBD)

For patients with refractory inflammatory bowel disease (IBD), including ulcerative colitis (UC) and Crohn's disease (CD), combining Tofacitinib with biologic agents is an emerging approach.[13][14][15][16] Studies have shown modest to significant clinical and endoscopic responses in this difficult-to-treat population.[13][14][15]

| Disease | Biologic Combination | Clinical Response | Clinical Remission | Endoscopic/Radiographic Response | Endoscopic/Radiographic Remission | Reference |

| UC & CD | Vedolizumab (68.6%), Ustekinumab (17.1%), Infliximab (14.3%) | 37.1% (at week 8/16) | 5.7% (at week 8/16) | 56.5% | 34.8% | [13] |

| Refractory CD | Various Biologics | 80.0% | 60.0% | 54.5% (improvement) | 18.2% | [15] |

| Refractory UC | Infliximab or Ustekinumab | - | - | - | - | [17][18] |

| Refractory IBD | Vedolizumab, Ustekinumab, or Anti-TNF | 67% (at week 8/16) | - | - | - | [19] |

Tofacitinib Combination Therapy in Other Inflammatory Diseases

The use of Tofacitinib in combination with other immunomodulators is also being investigated in other conditions such as psoriatic arthritis and psoriasis.[20][21]

| Disease | Combination | Outcome | Reference |

| RA & PsA | Tocilizumab, Rituximab, Etanercept | No serious adverse events over 6-28 months. | [20] |

| Psoriasis & PsA | IL-23 or IL-17 inhibitors | Varying effectiveness with an overall positive effect. | [21] |

Experimental Protocols

In Vitro Assay: Cytokine-Induced STAT Phosphorylation

This protocol is designed to assess the in vitro inhibitory effect of Tofacitinib on cytokine-induced STAT phosphorylation in peripheral blood mononuclear cells (PBMCs).

Caption: Workflow for in vitro assessment of Tofacitinib's effect on STAT phosphorylation.

Methodology:

-

PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Culture PBMCs in complete RPMI-1640 medium.

-

Tofacitinib Incubation: Pre-incubate cells with varying concentrations of Tofacitinib Citrate or a vehicle control (e.g., DMSO) for 1-2 hours.

-

Cytokine Stimulation: Stimulate the cells with a specific cytokine (e.g., IL-6 to induce STAT3 phosphorylation, or IFN-γ for STAT1) for 15-30 minutes.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde followed by permeabilization with methanol.

-

Immunostaining: Stain the cells with fluorescently conjugated antibodies specific for phosphorylated STAT proteins (e.g., anti-pSTAT3, anti-pSTAT1).

-

Flow Cytometry: Acquire data on a flow cytometer and analyze the median fluorescence intensity (MFI) of the phospho-STAT signal in relevant cell populations.

-

Data Analysis: Calculate the percentage of inhibition of STAT phosphorylation at each Tofacitinib concentration compared to the vehicle control.

In Vivo Murine Model of Arthritis

This protocol outlines a common in vivo model to evaluate the efficacy of Tofacitinib combination therapy in treating arthritis.

Methodology:

-

Induction of Arthritis: Induce arthritis in mice (e.g., DBA/1 mice) using a collagen-induced arthritis (CIA) or pristane-induced lupus model.[22]

-

Treatment Groups: Once arthritis is established, randomize mice into treatment groups:

-

Vehicle control

-

Tofacitinib monotherapy

-

Immunomodulator monotherapy (e.g., Methotrexate)

-

Tofacitinib + Immunomodulator combination therapy

-

-

Drug Administration: Administer drugs daily or as per the established protocol for the specific agents (e.g., oral gavage for Tofacitinib, intraperitoneal injection for MTX).

-

Clinical Assessment: Monitor disease progression by scoring clinical signs of arthritis (e.g., paw swelling, erythema, joint deformity) several times a week.

-

Histopathological Analysis: At the end of the study, sacrifice the animals and collect joint tissues for histopathological analysis to assess inflammation, cartilage damage, and bone erosion.

-

Biomarker Analysis: Collect serum or tissue samples to measure levels of inflammatory cytokines and other relevant biomarkers.

Safety and Considerations

While combination therapies with Tofacitinib show promise, it is crucial to consider the potential for increased risk of adverse events. Common side effects of Tofacitinib include upper respiratory tract infections, headache, and diarrhea.[1] Serious side effects may include infections, cancer, and pulmonary embolism.[1] When combining Tofacitinib with other immunomodulators, careful monitoring for signs of infection, myelosuppression, and other potential toxicities is essential. The use of Tofacitinib in combination with biologic DMARDs or potent immunosuppressants like azathioprine and cyclosporine is generally not recommended outside of clinical trials due to the potential for increased immunosuppression.[12]

Conclusion

The combination of Tofacitinib Citrate with other immunomodulators represents a promising therapeutic strategy for patients with autoimmune and inflammatory diseases who are refractory to monotherapy. The data from clinical trials, particularly in rheumatoid arthritis and inflammatory bowel disease, support the enhanced efficacy of these combination regimens. Researchers and clinicians should continue to explore the optimal use of these combinations, paying close attention to both efficacy and safety profiles. The provided protocols offer a framework for further preclinical and clinical investigation into the synergistic effects of Tofacitinib with other immunomodulatory agents.

References

- 1. Tofacitinib - Wikipedia [en.wikipedia.org]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. Tofacitinib in Combination With Methotrexate in Patients With Rheumatoid Arthritis: Clinical Efficacy, Radiographic, and Safety Outcomes From a Twenty-Four-Month, Phase III Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. clinexprheumatol.org [clinexprheumatol.org]

- 5. Effectiveness of Tofacitinib with Methotrexate, Adalimumab Therapy Evaluated in Patients with RA - The Rheumatologist [the-rheumatologist.org]

- 6. snu.elsevierpure.com [snu.elsevierpure.com]

- 7. Efficacy and safety of tofacitinib combined with methotrexate in the treatment of rheumatoid arthritis: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ard.bmj.com [ard.bmj.com]

- 9. AB0250 TOFACITINIB SUPPRESSES SEVERAL JAK-STAT PATHWAYS IN RHEUMATOID ARTHRITIS AND BASELINE SIGNALING PROFILE ASSOCIATES WITH TREATMENT RESPONSE | Annals of the Rheumatic Diseases [ard.bmj.com]

- 10. Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. xeljanz.pfizerpro.com [xeljanz.pfizerpro.com]

- 13. medrxiv.org [medrxiv.org]

- 14. Effectiveness and Safety of Combining Tofacitinib With a Biologic in Patients With Refractory Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Safety and Efficacy of Tofacitinib in Combination With Biologic Therapy for Refractory Crohn’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Combining Mechanisms of Action to Treat Patients With Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Combined Targeted Treatment Using Biologic-Tofacitinib Co-Therapy in Chronic Active Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Tofacitinib and newer JAK inhibitors in inflammatory bowel disease—where we are and where we are going - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A Case Series on Patients on Tofacitinib in Combination with a Biologic - ACR Meeting Abstracts [acrabstracts.org]

- 21. karger.com [karger.com]

- 22. Therapeutic Effects of Tofacitinib on Pristane-Induced Murine Lupus - PMC [pmc.ncbi.nlm.nih.gov]

Establishing Optimal Tofacitinib Citrate Concentration for Cell-Based Assays

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tofacitinib Citrate is a potent inhibitor of Janus kinases (JAKs), a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling.[1][2] By primarily inhibiting JAK1 and JAK3, Tofacitinib effectively modulates the immune response by interfering with the JAK-STAT signaling pathway, which is crucial for the signal transduction of numerous cytokines involved in inflammation and immunity.[1][2][3][4] This document provides detailed guidelines and protocols for determining the optimal concentration of Tofacitinib Citrate for various cell-based assays, ensuring accurate and reproducible results for researchers in immunology, oncology, and drug discovery.

Mechanism of Action: The JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors.[1][5] Upon cytokine binding to its receptor, associated JAKs are brought into proximity, leading to their autophosphorylation and activation.[1][6] Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[1][6] Once recruited, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in cell proliferation, differentiation, and immune responses.[1][6] Tofacitinib exerts its effect by competitively blocking the ATP-binding site of JAKs, thus preventing the phosphorylation and activation of STATs.[4]

Data Presentation: Effective Concentrations of Tofacitinib Citrate

The optimal concentration of Tofacitinib Citrate is highly dependent on the cell type, the specific assay, and the experimental conditions. The following tables summarize reported IC50 (half-maximal inhibitory concentration) and effective concentration ranges from various in vitro studies.

Table 1: IC50 Values of Tofacitinib in Biochemical and Cell-Based Assays

| Target/Assay | Cell Type/System | IC50 Value | Reference |

| JAK1 | Cell-free assay | 112 nM | [7] |

| JAK2 | Cell-free assay | 20 nM | [7] |

| JAK3 | Cell-free assay | 1 nM | [7] |

| IL-2-mediated T cell proliferation | Human T cell blasts | 11 nM | [7] |

| IL-15-induced CD69 expression | Human T cells | 48 nM | [7] |

| Mixed lymphocyte reaction | Human T cells | 87 nM | [7] |

| IL-6-induced STAT1 phosphorylation | FDCP-EpoR cells | 23 nM | [7] |

| IL-6-induced STAT3 phosphorylation | FDCP-EpoR cells | 77 nM | [7] |

| Cell proliferation (JAK2 V617F) | Murine FDCP-EpoR cells | 0.25 µM | [7] |

| Cell proliferation (wild-type JAK2) | Murine FDCP-EpoR cells | 2.1 µM | [7] |

Table 2: Effective Concentrations of Tofacitinib in Functional Assays

| Assay Type | Cell Type | Tofacitinib Concentration | Observed Effect | Reference |

| Cell Viability | Human fibroblast cells | 100 nM - 800 nM | Cytotoxic effect observed, starting at 100 nM. | [8] |

| SW1353 chondrosarcoma cells | 25, 50, 100 nM | Attenuated IL-1β-induced decrease in cell viability. | [9] | |

| Cytokine Production (IFNγ, TNF) | Coculture of PBMC and RA synoviocytes | 0.1, 1, 10, 100 µM | Dose-dependent inhibition of cytokine production. | [10] |

| Cytokine Production (IL-17A, TNF) | Entheseal CD4+ or CD8+ T-cells | 1000 nM | Significant reduction in IL-17A and TNF secretion. | [11] |

| STAT Phosphorylation | Human whole blood | 1 µM | Inhibition of cytokine-induced STAT phosphorylation. | [12] |

| Mucosal mononuclear cells | 10 µM | Reduction in IL-6, IL-22, and IFN-α induced pSTAT1/3. | [13] |

Experimental Protocols

General Guidelines for Tofacitinib Citrate Preparation and Storage

-

Reconstitution: Tofacitinib Citrate is typically supplied as a lyophilized powder. For a stock solution, reconstitute the powder in sterile DMSO. For example, to create a 50 mM stock solution from 10 mg of powder, add 640.27 µl of DMSO.[14]

-

Storage: Store the lyophilized powder at 4°C. The reconstituted DMSO stock solution should be stored at -20°C for long-term use.[15]

-

Working Dilutions: Prepare fresh working dilutions from the stock solution in the appropriate cell culture medium for each experiment. It is recommended to perform a serial dilution to achieve the desired final concentrations. Note that high concentrations of DMSO may be toxic to cells; ensure the final DMSO concentration in the culture medium is consistent across all conditions and typically below 0.1%.

Experimental Workflow for Determining Optimal Concentration

Protocol 1: Cell Viability Assay (MTT/XTT)

This protocol is used to determine the cytotoxic or anti-proliferative effects of Tofacitinib on a given cell line.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well flat-bottom plates

-

Tofacitinib Citrate stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

-

Solubilization buffer (for MTT)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^5 cells/mL) in 100 µL of complete culture medium.[7] Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

-

Prepare serial dilutions of Tofacitinib Citrate in culture medium. A suggested starting range is 1 nM to 100 µM.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Tofacitinib. Include a vehicle control (medium with the same final concentration of DMSO as the highest Tofacitinib concentration) and a no-treatment control.

-

Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).[8][16]

-

Add 20 µL of MTT or XTT solution to each well and incubate for an additional 2-4 hours at 37°C.[7]

-

If using MTT, add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.[7]

-

Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Protocol 2: Cytokine Production Assay (ELISA)

This protocol measures the effect of Tofacitinib on the production of specific cytokines by immune cells.

Materials:

-

Immune cells (e.g., PBMCs, T cells)

-

Complete cell culture medium

-

24- or 48-well plates

-

Tofacitinib Citrate stock solution

-

Stimulating agent (e.g., phytohemagglutinin (PHA), anti-CD3/CD28 antibodies)

-

ELISA kit for the cytokine of interest (e.g., IL-6, TNF-α, IFN-γ)

Procedure:

-

Plate the immune cells in a 24- or 48-well plate at an appropriate density.

-

Pre-treat the cells with various concentrations of Tofacitinib for 1 hour.

-

Stimulate the cells with the appropriate agent (e.g., PHA at 20 µg/mL) to induce cytokine production.[13] Include unstimulated and stimulated controls without Tofacitinib.

-

Incubate the plates for 24-48 hours at 37°C in a humidified 5% CO2 atmosphere.[10]

-

Collect the cell culture supernatants and centrifuge to remove any cells or debris.

-

Measure the concentration of the cytokine of interest in the supernatants using an ELISA kit according to the manufacturer's instructions.

-

Plot the cytokine concentration against the Tofacitinib concentration to determine the inhibitory effect.

Protocol 3: Western Blot for Phosphorylated STAT (p-STAT)

This protocol is used to assess the direct inhibitory effect of Tofacitinib on the JAK-STAT signaling pathway by measuring the phosphorylation of STAT proteins.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

6-well plates

-

Tofacitinib Citrate stock solution

-

Cytokine for stimulation (e.g., IL-6, IFN-α)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

Primary antibodies (anti-p-STAT, anti-total-STAT)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells overnight if necessary to reduce basal signaling.

-

Pre-treat the cells with different concentrations of Tofacitinib for 1 hour.

-

Stimulate the cells with the appropriate cytokine (e.g., IL-6 at 100 ng/mL) for a short period (e.g., 15-30 minutes).[13]

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-STAT overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total STAT to ensure equal protein loading.

-

Quantify the band intensities to determine the relative inhibition of STAT phosphorylation.

Conclusion

Determining the optimal concentration of Tofacitinib Citrate is a critical first step for any cell-based assay. The effective concentration can vary significantly depending on the specific experimental setup. Therefore, it is essential to perform a dose-response analysis for each new cell line or assay. The protocols and data provided in this application note serve as a comprehensive guide for researchers to establish the appropriate experimental conditions for their studies with Tofacitinib Citrate, ultimately leading to more reliable and impactful scientific findings.

References

- 1. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]

- 2. Tofacitinib - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. pharmacyfreak.com [pharmacyfreak.com]

- 5. Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. The Effects of Tofacitinib-Mediated Janus Kinase/Signal Transducers and Activators of the Transcription Signal Pathway Inhibition on Collagen Biosynthesis in Hepatic and Skin Fibroblast Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. Tofacitinib inhibits inflammatory cytokines from ulcerative colitis and healthy mucosal explants and is associated with pSTAT1/3 reduction in T-cells - PMC [pmc.ncbi.nlm.nih.gov]